molecular formula C16H14ClNO3 B5726562 methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate

methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate

Cat. No. B5726562
M. Wt: 303.74 g/mol
InChI Key: ITQZORAGEPIHFB-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate, commonly known as Mecam, is a chemical compound that belongs to the family of benzamides. It has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Mecam is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of cancer and inflammation. Mecam has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Mecam has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation and migration of cancer cells. Mecam has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activation of immune cells, such as macrophages and T cells.

Advantages and Limitations for Lab Experiments

Mecam has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in preclinical models. However, there are also limitations to using Mecam in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Mecam also has a short half-life, which can limit its duration of action in vivo.

Future Directions

There are several future directions for the study of Mecam. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and bioavailability. Additionally, the development of novel analogs of Mecam may lead to the discovery of more potent and selective compounds for therapeutic use.

Synthesis Methods

Mecam can be synthesized through a multi-step process that involves the reaction of 2-chloroacetophenone with p-aminobenzoic acid, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained through the reaction of the intermediate with sodium hydroxide. The purity and yield of Mecam can be improved through various purification techniques, including column chromatography and recrystallization.

Scientific Research Applications

Mecam has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects in preclinical studies. Mecam has also been investigated for its potential to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

methyl 4-[[2-(2-chlorophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-21-16(20)11-6-8-13(9-7-11)18-15(19)10-12-4-2-3-5-14(12)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZORAGEPIHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate

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